molecular formula C9H11Br B6600356 [(2R)-1-bromopropan-2-yl]benzene CAS No. 116724-02-8

[(2R)-1-bromopropan-2-yl]benzene

Cat. No. B6600356
CAS RN: 116724-02-8
M. Wt: 199.09 g/mol
InChI Key: XJWVCWQKZQENDS-QMMMGPOBSA-N
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Description

[(2R)-1-bromopropan-2-yl]benzene is an organic compound with the molecular formula C9H11Br . It is a derivative of benzene, where a bromopropan-2-yl group is attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of [(2R)-1-bromopropan-2-yl]benzene consists of a benzene ring with a bromopropan-2-yl group attached to it . The benzene ring is a cyclic structure with alternating single and double bonds, which contributes to its stability .


Physical And Chemical Properties Analysis

[(2R)-1-bromopropan-2-yl]benzene has an average mass of 199.088 Da and a monoisotopic mass of 198.004410 Da . As a derivative of benzene, it likely shares some of the physical and chemical properties of benzene, such as being a nonpolar molecule .

Mechanism of Action

Benzene, [(1R)-2-bromo-1-methylethyl]-, also known as [(2R)-1-bromopropan-2-yl]benzene, is a compound with a molecular weight of 199.088 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Similar compounds have been known to target proteins like beta-lactamase . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against antibiotics.

Safety and Hazards

The safety and hazards of [(2R)-1-bromopropan-2-yl]benzene would depend on its specific use and handling conditions. As a derivative of benzene, it might share some of the hazards associated with benzene, which can cause health issues with long-term exposure .

Future Directions

The future directions for [(2R)-1-bromopropan-2-yl]benzene could involve its use in various chemical reactions and syntheses. For instance, it could be used to explore new chemical spaces and create novel compounds .

properties

IUPAC Name

[(2R)-1-bromopropan-2-yl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWVCWQKZQENDS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CBr)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, [(1R)-2-bromo-1-methylethyl]-

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